Tris(4-bromo-3-nitrophenyl)arsane
Description
Tris(4-bromo-3-nitrophenyl)arsane is an organoarsenic compound featuring three 4-bromo-3-nitrophenyl groups bonded to a central arsenic atom. The bromine and nitro substituents on the phenyl rings impart distinct electronic and steric properties, influencing its reactivity, solubility, and crystallographic behavior. This article synthesizes available data to highlight key differences and similarities with related arsenic-containing compounds.
Properties
CAS No. |
6306-92-9 |
|---|---|
Molecular Formula |
C18H9AsBr3N3O6 |
Molecular Weight |
677.9 g/mol |
IUPAC Name |
tris(4-bromo-3-nitrophenyl)arsane |
InChI |
InChI=1S/C18H9AsBr3N3O6/c20-13-4-1-10(7-16(13)23(26)27)19(11-2-5-14(21)17(8-11)24(28)29)12-3-6-15(22)18(9-12)25(30)31/h1-9H |
InChI Key |
MHKDTHACUCXAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC(=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tris(4-bromo-3-nitrophenyl)arsane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boronic acids and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Tris(4-bromo-3-nitrophenyl)arsane undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(4-bromo-3-nitrophenyl)arsane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Tris(4-bromo-3-nitrophenyl)arsane exerts its effects is primarily through its interactions with other molecules. The presence of nitro and bromine groups allows it to participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with metals and other organic molecules is of particular interest.
Comparison with Similar Compounds
Comparison with Tris(biphenyl-4-yl)arsane
Structural and Crystallographic Differences
The most direct comparison can be drawn with tris(biphenyl-4-yl)arsane (C₃₆H₂₇As, molecular weight 534.50 g/mol) . While both compounds share a tris-phenylarsine core, their substituents diverge significantly:
- Tris(4-bromo-3-nitrophenyl)arsane features electron-withdrawing nitro (-NO₂) and bromine (-Br) groups, which increase molecular polarity and reduce aromatic π-electron density.
- Tris(biphenyl-4-yl)arsane incorporates extended biphenyl groups, enhancing steric bulk and π-π stacking interactions.
*Calculated molecular weight assumes three 4-bromo-3-nitrophenyl groups (C₆H₃BrNO₂) per arsenic atom.
Electronic and Reactivity Profiles
- This could enhance its reactivity in cross-coupling or coordination chemistry.
- The biphenyl groups in tris(biphenyl-4-yl)arsane facilitate π-π interactions, as evidenced by its crystal packing along the b-axis (Fig. 2 in ). In contrast, bromine and nitro substituents may promote hydrogen bonding or dipole-dipole interactions, altering solubility and solid-state packing.
Thermal and Stability Data
No thermal stability or decomposition studies are available for either compound. However, the nitro groups in this compound may render it more sensitive to heat or shock compared to the biphenyl analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
